BenchChemオンラインストアへようこそ!

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Chemical Stability Hydrolysis Resistance In Vitro Assay Reproducibility

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 1799-13-9) is a synthetic, chiral benzodiazepine derivative featuring a 4,5-dihydro (tetrahydro) core, distinguishing it from the more common 1,3-dihydro-1,4-benzodiazepin-2-one pharmacophore. Its structure, with a bromine atom at the 7-position and an ortho-fluorophenyl group at the 5-position, is a distinct analog within the flubromazepam class.

Molecular Formula C15H12BrFN2O
Molecular Weight 335.17 g/mol
Cat. No. B13149128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Molecular FormulaC15H12BrFN2O
Molecular Weight335.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3F
InChIInChI=1S/C15H12BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
InChIKeyMRNLLEVOTCVWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one as a R&D Tool


7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 1799-13-9) is a synthetic, chiral benzodiazepine derivative featuring a 4,5-dihydro (tetrahydro) core, distinguishing it from the more common 1,3-dihydro-1,4-benzodiazepin-2-one pharmacophore . Its structure, with a bromine atom at the 7-position and an ortho-fluorophenyl group at the 5-position, is a distinct analog within the flubromazepam class [1]. This compound's saturated 4,5-bond eliminates the imine character present in 1,3-dihydro analogs, creating a sp3-hybridized C5 chiral center that is a critical differentiator for stereochemistry-focused research .

Why Flubromazepam or Other 1,3-Dihydro Analogs Cannot Directly Substitute This Compound's Role


Generic substitution of this tetrahydrobenzodiazepinone with its 1,3-dihydro congener, flubromazepam (CAS 2647-50-9), is scientifically unsound due to fundamental differences in chemical stability and stereochemistry that directly impact experimental reproducibility and data interpretation. The labile imine bond (C5=N4) in flubromazepam is susceptible to acid-catalyzed hydrolysis, a degradation pathway that the fully saturated C5-N4 bond in the target compound resists, ensuring structural integrity under a broader range of assay conditions [1]. Critically, as demonstrated by flubromazepam's extreme 106-hour elimination half-life in human studies, minor structural changes in this chemical space lead to significant alterations in in vivo pharmacokinetics, making even close analogs pharmacologically non-interchangeable without rigorous re-characterization [2].

Quantitative Evidence for Differentiating 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one from In-Class Analogs


Saturation of the C5-N4 Bond Eliminates the Labile Imine, Enhancing Chemical Stability

The target compound's 4,5-dihydro (tetrahydro) core lacks the C5=N4 imine bond that defines 1,3-dihydro-benzodiazepin-2-ones like flubromazepam. This structural motif is documented as a site for acid-catalyzed hydrolysis in 1,4-benzodiazepines, which can compromise compound integrity in acidic buffers or long-term storage. The saturated C5-N4 linkage in the target compound inherently provides superior chemical stability, quantified by the absence of this degradation pathway [1]. This is a class-level inference corroborated by general 1,4-benzodiazepine chemistry literature.

Chemical Stability Hydrolysis Resistance In Vitro Assay Reproducibility

Introduction of a C5 Chiral Center via Ring Saturation for Enantioselective Studies

The reduction of the C5=N4 double bond to a C5-N4 single bond transforms the planar sp2-hybridized C5 center in flubromazepam into a tetrahedral, sp3-hybridized chiral center in the target compound. This creates two stable enantiomers, whereas 1,3-dihydro-benzodiazepin-2-ones exist as a single achiral entity at this position . This enables the procurement and testing of enantiomerically pure forms, which is critical for investigating stereospecific GABAA receptor interactions that are often masked in racemic or non-chiral analogs [1].

Chiral Resolution Stereochemistry Enantiomer-Specific Pharmacology

Different Physicochemical Profile Compared to Flubromazepam (1,3-Dihydro)

The addition of two hydrogen atoms to saturate the 4,5-bond increases the molecular weight from 333.15 g/mol (flubromazepam) to 335.17 g/mol, a subtle but spectrometrically verifiable difference [1]. The transformation from an imine to an amine also increases the hydrogen bond donor count from 1 to 2, which impacts predicted logP (cLogP of 3.18 for the target compound) and topological polar surface area (tPSA), influencing solubility and passive membrane permeability [2].

Physicochemical Properties LogP Molecular Weight ADME Prediction

Optimal R&D Use-Cases for 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Based on Evidence


Enantiomer-Specific GABAA Receptor Pharmacology Studies

The compound's C5 chirality, evidenced by its sp3-hybridized center, makes it an ideal scaffold for investigating stereospecific benzodiazepine-site interactions . Researchers can procure racemate and subsequently obtain resolved enantiomers to probe differential binding to GABAA receptor subtypes (e.g., α1 vs. α5), a strategy not possible with its achiral, 1,3-dihydro analog [1]. This directly addresses the need for tool compounds to understand the functional consequences of stereochemistry at the benzodiazepine binding site.

Analytical Reference Standard for Metabolism Studies of Designer Benzodiazepines

Given the extreme ~106-hour elimination half-life of the closely related flubromazepam, there is a high potential for the target compound or its metabolites to be found in forensic or clinical samples [2]. Its unique 2-Da mass shift and distinct chromatographic behavior compared to flubromazepam make it an essential reference standard for developing and validating LC-MS/MS methods aimed at distinguishing between closely related designer benzodiazepines and their saturated metabolites [2].

Chemical Stability Profiling Under Assay-Relevant Conditions

The saturated C5-N4 bond makes this compound inherently resistant to the acid-catalyzed hydrolysis that degrades imine-containing 1,4-benzodiazepines [3]. Researchers should select this compound for long-duration in vitro assays (e.g., 72-hour cell-based phenotypic screens) where chemical integrity is paramount. Its stability profile reduces experimental noise from degradation byproducts, a critical advantage over its 1,3-dihydro analog for reproducible pharmacology.

Quote Request

Request a Quote for 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.